1,1,1-trifluorohex-5-en-2-one
Overview
Description
1,1,1-trifluorohex-5-en-2-one is a useful research compound. Its molecular formula is C6H7F3O and its molecular weight is 152.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Fluorinated Compounds
1,1,1-Trifluorohex-5-en-2-one serves as a precursor for synthesizing various fluorinated compounds. It's used in the creation of CF3-containing furan-3-ones and bispyrazoles, contributing significantly to the field of organic fluorine chemistry (Bazhin et al., 2014).
Molecular Structure Analysis
The compound's molecular structure and intramolecular hydrogen bonding have been extensively studied. Investigations into its conformations and molecular structure offer insights into the behavior and stability of such fluorinated molecules (Vakili et al., 2012).
Development of Pharmaceuticals
In pharmaceutical research, this compound is instrumental in the development of fluoroalkylated enaminones, such as trifluridine and 5-trifluoromethyluracil. These compounds have applications in both pharmaceuticals and agrochemicals, highlighting the compound's significance in medicinal chemistry (Huang et al., 2018).
Synthesis of Azaheterocycles
The synthesis of biologically significant CF3-bearing azaheterocycles, like pyrazoles, pyridones, and triazoles, often involves this compound. These azaheterocycles have potential applications in various biological and pharmacological fields (Usachev et al., 2021).
Isomerisation Studies
Research into the isomerisation reactions of gem-bis-trifluoromethyl olefins, including this compound, provides valuable insights into the stability and reaction dynamics of fluorinated organic compounds (Tordeux et al., 2001).
Properties
IUPAC Name |
1,1,1-trifluorohex-5-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c1-2-3-4-5(10)6(7,8)9/h2H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMYFTXLOMHYKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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